molecular formula C27H37NO3 B11333627 N-{2-[4-(2-Methoxyphenyl)-2-(propan-2-YL)oxan-4-YL]ethyl}-N-(1-phenylethyl)acetamide

N-{2-[4-(2-Methoxyphenyl)-2-(propan-2-YL)oxan-4-YL]ethyl}-N-(1-phenylethyl)acetamide

Cat. No.: B11333627
M. Wt: 423.6 g/mol
InChI Key: BLORJSGUUHAICH-UHFFFAOYSA-N
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Description

N-{2-[4-(2-Methoxyphenyl)-2-(propan-2-YL)oxan-4-YL]ethyl}-N-(1-phenylethyl)acetamide is a complex organic compound with a unique structure that includes a methoxyphenyl group, a propan-2-yl group, and an oxan-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(2-Methoxyphenyl)-2-(propan-2-YL)oxan-4-YL]ethyl}-N-(1-phenylethyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the oxan-4-yl intermediate, which is then reacted with the methoxyphenyl and propan-2-yl groups under controlled conditions. The final step involves the acetamide formation through a reaction with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(2-Methoxyphenyl)-2-(propan-2-YL)oxan-4-YL]ethyl}-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

N-{2-[4-(2-Methoxyphenyl)-2-(propan-2-YL)oxan-4-YL]ethyl}-N-(1-phenylethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2-[4-(2-Methoxyphenyl)-2-(propan-2-YL)oxan-4-YL]ethyl}-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets. The methoxyphenyl group may interact with enzyme active sites, while the acetamide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[4-(2-Hydroxyphenyl)-2-(propan-2-YL)oxan-4-YL]ethyl}-N-(1-phenylethyl)acetamide
  • N-{2-[4-(2-Chlorophenyl)-2-(propan-2-YL)oxan-4-YL]ethyl}-N-(1-phenylethyl)acetamide

Uniqueness

N-{2-[4-(2-Methoxyphenyl)-2-(propan-2-YL)oxan-4-YL]ethyl}-N-(1-phenylethyl)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the oxan-4-yl and acetamide groups also contributes to its distinct properties compared to similar compounds.

Properties

Molecular Formula

C27H37NO3

Molecular Weight

423.6 g/mol

IUPAC Name

N-[2-[4-(2-methoxyphenyl)-2-propan-2-yloxan-4-yl]ethyl]-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C27H37NO3/c1-20(2)26-19-27(16-18-31-26,24-13-9-10-14-25(24)30-5)15-17-28(22(4)29)21(3)23-11-7-6-8-12-23/h6-14,20-21,26H,15-19H2,1-5H3

InChI Key

BLORJSGUUHAICH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(CCO1)(CCN(C(C)C2=CC=CC=C2)C(=O)C)C3=CC=CC=C3OC

Origin of Product

United States

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